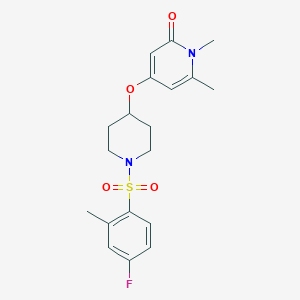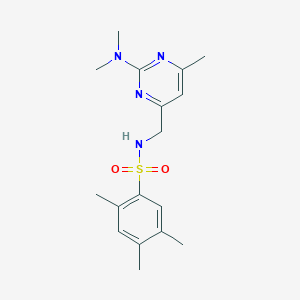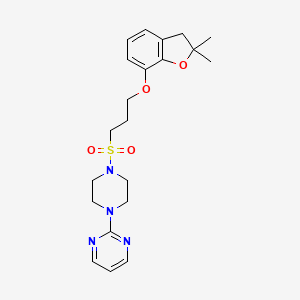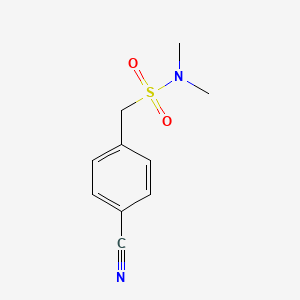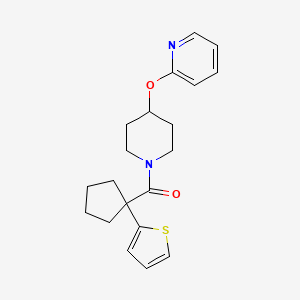
(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound that features a combination of pyridine, piperidine, thiophene, and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-2-yloxy and thiophen-2-yl-cyclopentyl intermediates, which are then coupled through a series of reactions involving piperidine derivatives.
-
Step 1: Synthesis of Pyridin-2-yloxy Intermediate
Reagents: Pyridine-2-ol, suitable halogenating agent (e.g., thionyl chloride)
Conditions: Reflux in an inert atmosphere
Product: Pyridin-2-yloxy chloride
-
Step 2: Synthesis of Thiophen-2-yl-cyclopentyl Intermediate
Reagents: Thiophene-2-carboxylic acid, cyclopentylamine
Conditions: Condensation reaction under acidic conditions
Product: Thiophen-2-yl-cyclopentylamine
-
Step 3: Coupling Reaction
Reagents: Pyridin-2-yloxy chloride, thiophen-2-yl-cyclopentylamine, piperidine
Conditions: Base-catalyzed coupling reaction
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives of the original compound
-
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Low temperatures, inert atmosphere
Products: Reduced alcohol derivatives
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine and piperidine rings.
Reagents: Nucleophiles like amines or thiols
Conditions: Basic conditions, room temperature
Products: Substituted derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Biochemical Studies: It can be used to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Diagnostics: Could be used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action for (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyridine and piperidine rings may interact with active sites, while the thiophene and cyclopentyl groups provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(phenyl)cyclopentyl)methanone
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(benzyl)cyclopentyl)methanone
Uniqueness
The presence of the thiophene ring in (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone distinguishes it from similar compounds. Thiophene imparts unique electronic properties and potential bioactivity, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-19(20(10-2-3-11-20)17-6-5-15-25-17)22-13-8-16(9-14-22)24-18-7-1-4-12-21-18/h1,4-7,12,15-16H,2-3,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDPBRAMOOWXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2469380.png)
![3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469382.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)
![5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2469384.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2469387.png)
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)
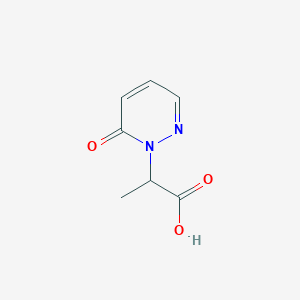
![2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2469396.png)
![N-(2-methoxyethyl)-N'-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469397.png)
